Desoxycorticosterone Pivalate-d9, also known as deoxycorticosterone pivalate, is a synthetic mineralocorticoid that is primarily utilized in veterinary medicine, particularly for the treatment of primary hypoadrenocorticism in dogs. This compound serves as a replacement therapy to manage electrolyte imbalances associated with adrenal insufficiency.
Desoxycorticosterone Pivalate-d9 is derived from the natural steroid desoxycorticosterone, which is produced in the adrenal cortex. The pivalate esterification enhances its pharmacokinetic properties, allowing for prolonged action and improved absorption. The compound is commercially available under the brand name Zycortal, primarily in veterinary settings, and is administered as a subcutaneous injection.
Desoxycorticosterone Pivalate-d9 belongs to the class of corticosteroids and is specifically categorized as a mineralocorticoid. It functions by mimicking the action of aldosterone, promoting sodium retention and potassium excretion in the kidneys.
The synthesis of Desoxycorticosterone Pivalate-d9 can be achieved through several methods, with one common approach being the esterification of desoxycorticosterone with pivalic acid. This process typically involves the following steps:
Technical details indicate that controlling reaction conditions (temperature, time, and concentration) is crucial for optimizing yield and purity .
Desoxycorticosterone Pivalate-d9 has a molecular formula of and a molecular weight of approximately 402.52 g/mol. Its structure consists of a steroid backbone with a pivalate ester group attached at the 21-position.
Desoxycorticosterone Pivalate-d9 participates in various chemical reactions typical of steroids, including:
Technical details regarding these reactions emphasize the importance of reaction conditions in determining product stability and reactivity .
The mechanism of action of Desoxycorticosterone Pivalate-d9 involves binding to mineralocorticoid receptors in renal tissues. This binding stimulates sodium reabsorption in the distal nephron while promoting potassium excretion. The net effect is an increase in blood volume and blood pressure, which is critical for managing conditions like primary hypoadrenocorticism.
Clinical studies have shown that the duration of action for Desoxycorticosterone Pivalate-d9 can exceed 30 days in dogs, making it effective for long-term management .
Relevant analyses indicate that careful handling and storage are essential to maintain the integrity of the compound .
Desoxycorticosterone Pivalate-d9 is primarily used in veterinary medicine:
Veterinarians often prefer Desoxycorticosterone Pivalate-d9 over alternative treatments due to its longer duration of action and effectiveness in maintaining serum electrolyte levels .
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3